Bis(2-chloroethyl) sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5411-48-3 |

|---|---|

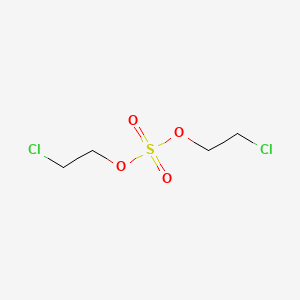

Molecular Formula |

C4H8Cl2O4S |

Molecular Weight |

223.07 g/mol |

IUPAC Name |

bis(2-chloroethyl) sulfate |

InChI |

InChI=1S/C4H8Cl2O4S/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2 |

InChI Key |

IFSGLNRHVHNLRK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)OS(=O)(=O)OCCCl |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Bis(2-chloroethyl) sulfate in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for high specificity and accuracy. Calibrate instruments using certified reference standards (e.g., deuterated analogs) to account for matrix effects in water or soil samples. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .

- Key Data : Detection limits for similar chlorinated compounds (e.g., Bis(2-chloroethyl) ether) in water matrices range from 0.1–5 ppb using GC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Treat this compound as a potential carcinogen (analogous to Bis(2-chloroethyl) ether ). Use fume hoods with ≥100 ft/min airflow, wear nitrile gloves (≥8 mil thickness), and employ closed-system handling to minimize inhalation or dermal exposure. Store in amber glass bottles under inert gas (e.g., argon) at –20°C to prevent hydrolysis or peroxide formation .

- Key Data : Bis(2-chloroethyl) ether has a hazard rating of 3 (severe) for carcinogenicity and forms explosive peroxides upon prolonged storage .

Q. How can researchers synthesize this compound with high purity for toxicological studies?

- Methodological Answer : React 2-chloroethanol with chlorosulfonic acid in anhydrous dichloromethane at 0–5°C. Purify via fractional distillation under reduced pressure (50–60°C, 10 mmHg). Validate purity using FTIR (S=O stretch at 1360–1400 cm⁻¹) and elemental analysis (theoretical Cl content: ~34.2%) .

Advanced Research Questions

Q. How do discrepancies in reported carcinogenicity data for this compound arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from differences in exposure routes (oral vs. inhalation) or metabolite profiling. Conduct comparative studies using in vitro models (e.g., Ames test + mammalian cell mutagenicity assays) and in vivo rodent models (subcutaneous vs. intraperitoneal administration). Cross-reference results with structural analogs like Bis(2-chloroethyl) ether, which shows liver and kidney toxicity in repeated exposure studies .

- Key Data : Bis(2-chloroethyl) ether induced pulmonary edema in rats at 250 ppm over 4 hours .

Q. What experimental designs are optimal for studying the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Use OECD 308 guidelines to assess hydrolysis and biodegradation. Simulate natural water systems at pH 5–9 and monitor degradation products (e.g., ethylene glycol sulfate) via LC-MS. Include UV irradiation studies to evaluate photolytic breakdown. Compare half-lives with structurally related compounds (e.g., Bis(2-ethylhexyl) fumarate, t₁/₂ = 14 days at pH 7) .

- Key Data : Bis(2-chloroethyl) ether has a hydrolysis half-life of 30 days at pH 7 and 25°C .

Q. What mechanistic insights explain the alkylating activity of this compound in DNA adduct formation?

- Methodological Answer : Employ density functional theory (DFT) to model the electrophilic attack of the chlorinated ethyl groups on guanine N7 positions. Validate with MALDI-TOF mass spectrometry to detect adducts (e.g., 7-(2-sulfoethyl)guanine). Compare kinetics with mustard gas analogs (e.g., Bis(2-chloroethyl) sulfide), which form cross-links via intramolecular cyclization .

Data Contradiction Analysis

Q. Why do studies report varying LD₅₀ values for this compound, and how should researchers address this?

- Methodological Answer : Variability arises from differences in solvent carriers (e.g., DMSO vs. saline) and animal strains. Standardize protocols using OECD 423 guidelines (acute oral toxicity) with CD-1 mice. Perform probit analysis on dose-response curves and report 95% confidence intervals. Historical data for Bis(2-chloroethyl) ether (oral LD₅₀ = 110 mg/kg in rats) provide a reference range .

Regulatory and Compliance Considerations

Q. What regulatory frameworks apply to this compound in international research collaborations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.